Uridine diphosphate arabinose

Catalog No.
S613143
CAS No.
14697-41-7
M.F
C14H22N2O16P2
M. Wt
536.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uridine diphosphate arabinose

CAS Number

14697-41-7

Product Name

Uridine diphosphate arabinose

IUPAC Name

[[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl] phosphono hydrogen phosphate

Molecular Formula

C14H22N2O16P2

Molecular Weight

536.28 g/mol

InChI

InChI=1S/C14H22N2O16P2/c17-3-4-6(19)7(20)10(29-4)12(31-34(27,28)32-33(24,25)26)11-8(21)9(22)13(30-11)16-2-1-5(18)15-14(16)23/h1-2,4,6-13,17,19-22H,3H2,(H,27,28)(H,15,18,23)(H2,24,25,26)/t4-,6-,7+,8-,9+,10?,11-,12?,13+/m0/s1

InChI Key

JCPSMIOSLWKUPV-XQQPQPTDSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

UDP arabinose, UDP-arabinofuranose, UDP-arabinopyranose, UDP-Araf, UDP-Arap, uridine diphosphate arabinose, uridine diphosphate arabinose, (beta-L)-isomer

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C3[C@@H]([C@H]([C@@H](O3)CO)O)O)OP(=O)(O)OP(=O)(O)O)O)O

The exact mass of the compound Uridine diphosphate arabinose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Nucleoside Diphosphate Sugars - Uridine Diphosphate Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Uridine diphosphate arabinose is a nucleotide sugar composed of uridine diphosphate linked to the monosaccharide arabinose. It plays a crucial role in the biosynthesis of polysaccharides and glycoproteins in plants, particularly in the modification of cell wall components. The compound is involved in various glycosylation reactions, where it acts as a donor of arabinose residues to growing polysaccharide chains, contributing to the structural diversity and functionality of plant cell walls.

  • Glycosylation Reactions: It serves as a substrate for glycosyltransferases, which catalyze the transfer of arabinose to acceptor molecules such as polysaccharides and glycoproteins .
  • Epimerization: Uridine diphosphate arabinose can be converted into uridine diphosphate xylose through the action of UDP-arabinose 4-epimerase, an enzyme that catalyzes the interconversion between these two nucleotide sugars .
  • Incorporation into Polysaccharides: The arabinosyl groups from uridine diphosphate arabinose are incorporated into various polysaccharides like xylans and pectins, which are essential for plant cell wall integrity .

Uridine diphosphate arabinose is biologically significant due to its role in:

  • Cell Wall Formation: It contributes to the synthesis of complex carbohydrates that form the structural framework of plant cell walls. This is vital for plant growth and development .
  • Regulation of Plant Growth: By modifying cell wall properties, uridine diphosphate arabinose influences plant responses to environmental stimuli and stress .
  • Pharmacological Potential: Compounds derived from uridine diphosphate arabinose have shown enhanced biological activities, such as increased anticancer properties when used in glycosylation reactions with natural products like betulinic acid .

The synthesis of uridine diphosphate arabinose can be achieved through several methods:

  • Enzymatic Synthesis: A common approach involves using specific enzymes such as sucrose synthase and UDP-glucose dehydrogenase in a multi-enzyme cascade to convert sucrose into uridine diphosphate arabinose. This method allows for efficient production and recycling of nucleotide sugars .
  • Chemical Synthesis: Although less common, chemical methods can also be employed to synthesize uridine diphosphate arabinose by linking uridine diphosphate with arabinose through controlled reactions .
  • Extraction from Biological Sources: Uridine diphosphate arabinose can be isolated from plant tissues or microbial sources where it naturally occurs, although this method may be less efficient compared to enzymatic synthesis.

Uridine diphosphate arabinose has several applications:

  • Biotechnology: It is used in glycosylation processes to enhance the properties of therapeutic proteins and natural products, improving their stability and bioactivity .
  • Plant Research: As a key component in studying plant cell wall biosynthesis and modification, it aids researchers in understanding plant physiology and responses to environmental changes .
  • Pharmaceutical Development: Its derivatives are explored for potential use in drug development due to their enhanced biological activities compared to their non-glycosylated counterparts .

Studies on uridine diphosphate arabinose interactions focus on its role as a substrate for various enzymes. For instance:

  • Enzyme Specificity: Research has characterized multiple glycosyltransferases that utilize uridine diphosphate arabinose, revealing insights into their substrate specificity and catalytic mechanisms .
  • Biochemical Pathways: Investigations into metabolic pathways involving uridine diphosphate arabinose help elucidate its role in larger biochemical networks within plants, including its conversion to other nucleotide sugars like uridine diphosphate xylose .

Uridine diphosphate arabinose shares structural similarities with several other nucleotide sugars. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Uridine Diphosphate GlucoseUridine + GlucoseKey player in energy metabolism; involved in glycolysis.
Uridine Diphosphate XyloseUridine + XyloseImportant for xylan biosynthesis; acts as an epimer of uridine diphosphate arabinose.
Guanosine Diphosphate GalactoseGuanosine + GalactoseInvolved in galactosylation; different nucleotide base.
Cytidine Diphosphate RiboseCytidine + RiboseCentral to RNA synthesis; differs by ribonucleotide structure.

Uridine diphosphate arabinose is unique due to its specific role in plant cell wall biosynthesis and its involvement in the modification of polysaccharides that are crucial for plant structure and function. Its ability to serve as a substrate for various glycosyltransferases further distinguishes it from other nucleotide sugars.

The biosynthesis of uridine diphosphate arabinose in plants represents one of the most intricate sugar nucleotide metabolic networks, involving multiple enzymatic conversions and sophisticated regulatory mechanisms. L-arabinose, the 4-epimer of D-xylose, is a monosaccharide found primarily in plants where it is mainly present in cell wall polymers such as pectic components including rhamnogalacturonan I and rhamnogalacturonan II, as well as hemicellulosic components like xylan and xyloglucan. The compound also appears in glycosyl-moieties of proteins such as arabinogalactan proteins and extensins, demonstrating its broad importance in plant structural biology. The formation of uridine diphosphate-L-arabinose occurs through two distinct routes: the de novo synthesis pathway involving epimerization of uridine diphosphate-D-xylose by uridine diphosphate-D-xylose 4-epimerase, and a salvage pathway that forms uridine diphosphate-L-arabinose from free arabinose. Understanding these pathways is crucial for comprehending how plants regulate cell wall composition and respond to developmental and environmental stimuli.

De Novo Synthesis Pathways

The de novo synthesis pathway represents the primary route for uridine diphosphate arabinose production in plants, involving a sequential series of enzymatic conversions that begin with uridine diphosphate glucose and culminate in the formation of the activated arabinose donor. This pathway is characterized by its integration with central carbohydrate metabolism and its tight regulation through feedback mechanisms that coordinate sugar nucleotide availability with cellular demands for cell wall biosynthesis. The de novo pathway has been extensively studied in model organisms such as Arabidopsis thaliana, where multiple gene families encoding key enzymes have been identified and characterized. The pathway's complexity is further enhanced by the existence of multiple isoforms of key enzymes, each with distinct subcellular localizations and regulatory properties, allowing for fine-tuned control of arabinose metabolism in different cellular compartments. Research has demonstrated that this pathway not only supplies uridine diphosphate arabinose for immediate biosynthetic needs but also integrates with broader metabolic networks to maintain cellular homeostasis and respond to changing physiological conditions.

Uridine Diphosphate Glucose to Uridine Diphosphate Xylose Conversion Pathway

The conversion of uridine diphosphate glucose to uridine diphosphate xylose represents a critical branch point in plant carbohydrate metabolism, involving two sequential enzymatic reactions that transform the six-carbon glucose moiety into the five-carbon xylose sugar. This pathway begins with the action of uridine diphosphate glucose dehydrogenase, a nicotinamide adenine dinucleotide-dependent enzyme that catalyzes the irreversible two-fold oxidation of uridine diphosphate glucose to produce uridine diphosphate glucuronic acid. The enzyme represents a key regulatory point in the pathway, as it commits carbon flux toward the synthesis of cell wall polysaccharides rather than alternative metabolic fates such as sucrose synthesis. In Arabidopsis thaliana, four functional gene family members and one pseudogene encode uridine diphosphate glucose dehydrogenase isoforms, each showing distinct tissue-specific expression patterns during plant development. These isoforms exhibit equal affinities for the cofactor nicotinamide adenine dinucleotide (approximately 40 microMolar) but display variable affinities for the substrate uridine diphosphate glucose ranging from 120 to 335 microMolar, along with different catalytic constants.

The second step in this conversion involves uridine diphosphate glucuronic acid decarboxylase, which catalyzes the irreversible conversion of uridine diphosphate glucuronic acid to uridine diphosphate xylose. This enzyme, also known as uridine diphosphate xylose synthase, exists as multiple isoforms in plants with distinct subcellular localizations. Research in Arabidopsis has identified six uridine diphosphate xylose synthase genes, with three encoding Golgi-localized enzymes (uridine diphosphate xylose synthase 1, 2, and 4) and three encoding cytosol-localized enzymes (uridine diphosphate xylose synthase 3, 5, and 6). The cytosolic isoforms show the highest expression in stems and are predominantly expressed in xylem cells and interfascicular fibers, with their expression being directly activated by secondary wall master switches. Expression analyses have revealed that the relative enzymatic activity of uridine diphosphate xylose synthase in the cytosol is seventeen times higher than that in the Golgi, indicating the predominant role of cytosolic synthesis in supplying uridine diphosphate xylose for downstream reactions.

Carbon-4 Epimerization of Uridine Diphosphate Xylose to Uridine Diphosphate-L-Arabinopyranose

The epimerization of uridine diphosphate xylose to uridine diphosphate-L-arabinopyranose represents the final and most critical step in the de novo synthesis pathway, catalyzed by specialized enzymes known as uridine diphosphate xylose 4-epimerases. This reaction involves the stereospecific inversion of the hydroxyl group at the carbon-4 position of the xylose moiety, converting D-xylose to L-arabinose while maintaining the nucleotide diphosphate linkage. The equilibrium constant for this reversible reaction has been determined to be 1.25, slightly favoring the formation of uridine diphosphate-L-arabinose over uridine diphosphate xylose. In Arabidopsis thaliana, the primary enzyme responsible for this conversion is the Golgi-localized uridine diphosphate xylose 4-epimerase known as murus4, which serves as the main contributor to uridine diphosphate-L-arabinopyranose synthesis within the Golgi lumen.

Beyond the dedicated murus4 enzyme, plants possess bifunctional uridine diphosphate glucose 4-epimerases that also exhibit uridine diphosphate xylose 4-epimerase activity, providing an additional route for arabinose synthesis. These cytosolic enzymes, particularly uridine diphosphate glucose 4-epimerase 1 and uridine diphosphate glucose 4-epimerase 3 in Arabidopsis, contribute significantly to overall uridine diphosphate-L-arabinopyranose production. Genetic studies using uge1 and uge3 mutants have demonstrated that these bifunctional enzymes enhance the dwarf phenotype of mur4 mutants and further reduce L-arabinose content in cell walls, confirming their physiological importance. Structural analysis of these enzymes has revealed that plant uridine diphosphate glucose 4-epimerases possess a more closed conformation and smaller sugar-binding site compared to bacterial and mammalian counterparts, features that enable their dual specificity for both glucose and xylose substrates. The capacity for cytosolic synthesis of uridine diphosphate-L-arabinopyranose appears to have been acquired through evolutionary modifications of the sugar-binding site and specific amino acid mutations that optimize substrate recognition.

Subcellular Localization of Key Enzymes (Golgi versus Cytosol)

The subcellular compartmentalization of enzymes involved in uridine diphosphate arabinose biosynthesis represents a sophisticated regulatory mechanism that allows plants to control the spatial and temporal production of this critical nucleotide sugar. The distribution of biosynthetic enzymes between the cytosol and Golgi apparatus creates distinct metabolic pools that serve different functional requirements in plant cell wall metabolism. Research has demonstrated that uridine diphosphate glucose dehydrogenase operates primarily in the cytosol, where it produces uridine diphosphate glucuronic acid as the precursor for subsequent conversions. This cytosolic localization ensures that the initial commitment step of the pathway occurs in close proximity to the cell's primary metabolic machinery, allowing for efficient integration with other carbohydrate metabolic processes.

The uridine diphosphate xylose synthase enzyme family exhibits a particularly interesting pattern of subcellular distribution, with specific isoforms dedicated to either cytosolic or Golgi-localized functions. In Arabidopsis, uridine diphosphate xylose synthase 1, 2, and 4 are localized to the Golgi apparatus, where they appear to encode type II membrane proteins with their catalytic domains facing the lumen and their N-terminal variable domains facing the cytosol. Conversely, uridine diphosphate xylose synthase 3, 5, and 6 function as cytosolic enzymes and demonstrate significantly higher enzymatic activity levels compared to their Golgi-localized counterparts. The cytosolic isoforms play a predominant role in supplying uridine diphosphate xylose for arabinose biosynthesis, as evidenced by the severe phenotypic consequences observed in triple mutants lacking these enzymes.

EnzymeSubcellular LocalizationPrimary FunctionActivity Level
Uridine diphosphate glucose dehydrogenaseCytosolUridine diphosphate glucose to uridine diphosphate glucuronic acid conversionHigh in growing tissues
Uridine diphosphate xylose synthase 1, 2, 4Golgi apparatusUridine diphosphate glucuronic acid to uridine diphosphate xylose conversionLower activity
Uridine diphosphate xylose synthase 3, 5, 6CytosolUridine diphosphate glucuronic acid to uridine diphosphate xylose conversion17x higher than Golgi
Murus4 (uridine diphosphate xylose 4-epimerase)Golgi lumenUridine diphosphate xylose to uridine diphosphate arabinopyranose conversionPrimary Golgi epimerase
Uridine diphosphate glucose 4-epimerase 1, 3CytosolDual glucose/xylose epimerizationBifunctional activity

The final step of arabinose synthesis also demonstrates complex subcellular organization, with the primary uridine diphosphate xylose 4-epimerase murus4 localized within the Golgi lumen, where it can directly supply uridine diphosphate-L-arabinopyranose for glycosyltransferase reactions. However, the existence of cytosolic bifunctional uridine diphosphate glucose 4-epimerases adds another layer of complexity, as these enzymes can produce uridine diphosphate-L-arabinopyranose in the cytosol, necessitating transport mechanisms to deliver this product to sites of utilization. This dual-location synthesis system provides plants with flexibility in responding to varying demands for arabinose-containing polymers while maintaining tight control over metabolic flux.

Regulation of De Novo Pathway Flux

The regulation of flux through the de novo uridine diphosphate arabinose biosynthesis pathway involves multiple levels of control, including transcriptional regulation, post-translational modifications, feedback inhibition, and allosteric regulation mechanisms. One of the most significant regulatory mechanisms involves feedback inhibition by downstream products, particularly the inhibition of uridine diphosphate glucose dehydrogenase by uridine diphosphate xylose. This feedback loop ensures that the production of uridine diphosphate glucuronic acid is tightly coupled to the demand for downstream sugar nucleotides, preventing excessive accumulation of intermediates and maintaining metabolic homeostasis. The relatively low affinity of Arabidopsis uridine diphosphate glucose dehydrogenase enzymes for their substrate uridine diphosphate glucose (120-335 microMolar) compared to other plant species is paralleled by weak inhibition by uridine diphosphate xylose, suggesting a fine-tuned regulatory system adapted to the specific metabolic requirements of different plant species.

Transcriptional regulation represents another crucial control mechanism, with different enzyme isoforms showing distinct tissue-specific and developmental stage-specific expression patterns. The uridine diphosphate glucose dehydrogenase gene family in Arabidopsis exhibits differential expression, with specific isoforms being highly expressed in cotyledons and hypocotyls while others show preferential expression in roots. Similarly, the cytosolic uridine diphosphate xylose synthase genes (uridine diphosphate xylose synthase 3, 5, and 6) show predominant expression in secondary wall-forming cells such as xylem and interfascicular fibers, with their expression being directly controlled by secondary wall regulatory networks. This tissue-specific expression pattern ensures that arabinose biosynthetic capacity is matched to the specific developmental and physiological requirements of different cell types.

Post-translational regulation adds another layer of control, with evidence suggesting that key enzymes may be subject to phosphorylation and other modifications that modulate their activity. Research has indicated that mitogen-activated protein kinase 3 can phosphorylate uridine diphosphate glucose dehydrogenase, potentially representing a mechanism for rapid adjustment of pathway flux in response to cellular signaling events. The subcellular compartmentalization of enzymes itself serves as a regulatory mechanism, as it allows for the creation of distinct metabolic pools with different regulatory properties and substrate availabilities. The significantly higher activity of cytosolic uridine diphosphate xylose synthase enzymes compared to Golgi-localized isoforms suggests that compartment-specific regulation may involve different cofactor availability, pH conditions, or regulatory protein interactions.

Enzymatic Mechanism and Molecular Characteristics

Uridine diphosphate arabinopyranose mutases represent a specialized class of enzymes that catalyze the critical interconversion between uridine diphosphate beta-L-arabinopyranose and uridine diphosphate beta-L-arabinofuranose [1] [2]. These enzymes belong to the Reversibly Glycosylated Proteins family, which comprises plant-specific cytosolic proteins that associate with the endomembrane system [2] [3]. The enzymatic reaction is reversible, with the systematic name uridine diphosphate-arabinopyranose pyranomutase [1] [4].

The thermodynamic characteristics of this interconversion are particularly noteworthy. At equilibrium, the pyranose form is significantly favored over the furanose form, with a ratio of approximately 90:10 [1] [5] [4]. This thermodynamic preference creates a substantial energetic barrier that must be overcome for efficient arabinofuranose production. The equilibrium constant for the reaction uridine diphosphate L-arabinopyranose ⇌ uridine diphosphate L-arabinofuranose is approximately 0.11, indicating that only about 5% of the substrate is converted to the furanose form under equilibrium conditions [2] [6].

Substrate Specificity and Kinetic Properties

The mutase enzymes exhibit strict substrate specificity for uridine diphosphate arabinose derivatives. When other uridine diphosphate sugars including uridine diphosphate galactose, uridine diphosphate xylose, uridine diphosphate glucose, guanosine diphosphate mannose, and guanosine diphosphate fucose were tested as substrates, no additional products or substrate reduction was observed [2]. This specificity contrasts with flavin adenine dinucleotide-containing uridine diphosphate galactose mutases from microorganisms, which demonstrate activity with both uridine diphosphate D-galactose and uridine diphosphate L-arabinose [2].

The kinetic parameters of rice uridine diphosphate arabinopyranose mutase demonstrate distinct substrate preferences. The Km values are 0.45 millimolar for uridine diphosphate arabinopyranose and 0.32 millimolar for uridine diphosphate arabinofuranose, indicating slightly higher affinity for the furanose substrate [7]. The enzyme requires divalent metal ions for catalytic activity, with optimal activity observed at 40-80 micromolar manganese concentrations [7].

Molecular Distribution and Cellular Localization

The mutase family exhibits diverse distribution patterns across plant species. In Arabidopsis thaliana, the Reversibly Glycosylated Proteins family consists of five closely related members, with three demonstrating active mutase functionality. Reversibly Glycosylated Protein 1, Reversibly Glycosylated Protein 2, and Reversibly Glycosylated Protein 3 exhibit uridine diphosphate arabinose mutase activity, while Reversibly Glycosylated Protein 4 and Reversibly Glycosylated Protein 5 lack detectable mutase activity [2] [3].

The cellular localization of these mutases is exclusively cytosolic, with strong association to the cytosolic surface of the Golgi apparatus [2] [6]. This localization pattern is critical for their functional role, as it positions the enzymes at the interface between cytosolic and Golgi-mediated arabinose metabolism. The cytosolic localization contrasts with the Golgi-luminal synthesis of uridine diphosphate arabinopyranose, necessitating sophisticated transport mechanisms for substrate availability [8].

Catalytic Mechanism and Cofactor Requirements

The plant mutases differ fundamentally from their microbial counterparts in their cofactor requirements. Unlike flavin adenine dinucleotide-dependent pyranose/furanose mutases found in microorganisms, plant enzymes do not require flavin cofactors for catalytic activity [9] [10]. Instead, they depend on divalent metal ions, particularly manganese, for optimal enzymatic function [7] [11].

The catalytic mechanism involves metal ion stabilization of the diphosphate group of the substrate. Based on structural modeling and kinetic analysis, the metal ion appears to coordinate with the uridine diphosphate moiety, facilitating the conformational changes required for ring interconversion [7]. The requirement for specific metal concentrations suggests tight regulation of enzyme activity through cellular metal homeostasis.

ParameterValueReference
Thermodynamic equilibrium ratio (Pyranose:Furanose)90:10 [1] [4]
Equilibrium constant (Furanose:Pyranose)0.11 [6]
Km for uridine diphosphate arabinopyranose0.45 mM [7]
Km for uridine diphosphate arabinofuranose0.32 mM [7]
Optimal manganese concentration40-80 μM [7]
Relative conversion efficiency~5% [2]

Golgi Transport of Uridine Diphosphate L-Arabinofuranose via Nucleotide Sugar Transporters

Nucleotide Sugar Transporter Structure and Function

Nucleotide sugar transporters constitute a highly conserved family of type III transmembrane proteins that facilitate the movement of activated sugar donors across organellar membranes [12] [13]. These proteins belong to the Solute Carrier 35 family and are characterized by their antiporter mechanism, exchanging cytosolic nucleotide sugars for corresponding luminal nucleotide monophosphates [12] [13] [14].

The structural organization of nucleotide sugar transporters involves ten transmembrane helices arranged in a five-plus-five configuration around a central ligand binding site [12] [14]. The transport mechanism involves conformational switching of the first four helices of each transmembrane bundle, with pairs of helices functioning as mobile gates that control access to either the cytoplasmic or luminal sides of the membrane [14].

Uridine Diphosphate Arabinofuranose-Specific Transporters

The identification of uridine diphosphate arabinofuranose transporters represented a significant breakthrough in understanding arabinose metabolism. Four members of the nucleotide sugar transporter family in Arabidopsis have been demonstrated to efficiently transport uridine diphosphate arabinofuranose: AtNST-KT1, AtNST-KT2, AtNST-KT3, and AtNST-KT4 [15] [16]. These transporters were identified through proteoliposome-based transport assays and subsequently validated through analysis of mutant lines [15].

The transporters exhibit typical nucleotide sugar transporter characteristics, including saturable transport kinetics with apparent Km values in the range of 1-10 micromolar [13]. Transport activity is temperature, concentration, and time-dependent, with the ability to concentrate nucleotide sugars within the Golgi lumen [13]. The transport process is insensitive to ATP and ionophores, confirming its independence from primary energy sources [13].

Transport Mechanism and Regulation

The transport mechanism of uridine diphosphate arabinofuranose transporters follows the established antiporter model. The transporters facilitate the exchange of cytosolic uridine diphosphate arabinofuranose for luminal uridine monophosphate in an electroneutral process [12] [13]. This antiporter mechanism provides dual functionality: substrate delivery for glycosylation reactions and product removal to prevent glycosyltransferase inhibition [17] [18].

The regulation of nucleotide sugar transport involves multiple mechanisms. The presence of nucleotide monophosphates in the lumen accelerates nucleotide sugar uptake through a process termed trans-stimulation [17] [13]. Additionally, the transporters can function as "leaky" systems, capable of translocating nucleotide sugars in both the presence and absence of the antiporter partner [13].

Kinetic Properties and Substrate Specificity

The kinetic parameters of uridine diphosphate arabinofuranose transporters reflect their specialized function in arabinose metabolism. The transporters demonstrate competitive inhibition by corresponding nucleoside mono- and diphosphates, but not by free sugars [13]. This specificity pattern confirms the requirement for intact nucleotide sugar substrates for transport activity.

The transport capacity of these proteins is sufficient to support the high demand for arabinofuranose incorporation into cell wall polysaccharides. The Km values in the low micromolar range indicate high affinity for the substrate, enabling efficient transport even at relatively low cytosolic concentrations [13].

TransporterSubstrateKm RangeLocalizationMechanism
AtNST-KT1Uridine diphosphate arabinofuranose1-10 μMGolgi membraneAntiporter
AtNST-KT2Uridine diphosphate arabinofuranose1-10 μMGolgi membraneAntiporter
AtNST-KT3Uridine diphosphate arabinofuranose1-10 μMGolgi membraneAntiporter
AtNST-KT4Uridine diphosphate arabinofuranose1-10 μMGolgi membraneAntiporter

Thermodynamic and Kinetic Constraints in Uridine Diphosphate Arabinose Cycling

Thermodynamic Constraints on Arabinose Interconversion

The thermodynamic landscape of uridine diphosphate arabinose cycling presents significant constraints that influence metabolic flux and regulation. The fundamental thermodynamic challenge arises from the strong preference for the pyranose form over the furanose form, with a free energy difference that heavily favors the six-membered ring structure [5] [4] [19].

The equilibrium constant for the interconversion reaction uridine diphosphate arabinopyranose ⇌ uridine diphosphate arabinofuranose is approximately 0.11, indicating that under equilibrium conditions, only about 10% of the substrate exists in the furanose form [6] [4]. This thermodynamic constraint necessitates continuous removal of the furanose product to drive the reaction forward, which is achieved through the coordinated action of nucleotide sugar transporters [6].

Kinetic Limitations and Flux Control

The kinetic properties of the interconversion system impose additional constraints on arabinose metabolism. The wheat germ uridine diphosphate arabinose 4-epimerase, which catalyzes the interconversion between uridine diphosphate arabinose and uridine diphosphate xylose, exhibits an equilibrium constant of 1.25 [20]. The Km values for this enzyme are 0.5 millimolar for uridine diphosphate arabinose and 1.5 millimolar for uridine diphosphate xylose, with a pH optimum of 8.0 [20].

The kinetic parameters of the mutase enzymes further constrain the system. The relatively high Km values (0.32-0.45 millimolar) indicate that substantial substrate concentrations are required for efficient enzyme function [7]. The metal ion dependency, with optimal activity at 40-80 micromolar manganese concentrations, introduces additional regulatory complexity [7].

Metabolic Flux Distribution and Regulation

The distribution of metabolic flux through the arabinose cycling system is governed by multiple factors, including enzyme kinetics, thermodynamic constraints, and transport processes. The cytosolic localization of the mutase enzymes, combined with Golgi-luminal synthesis of uridine diphosphate arabinopyranose, creates a spatial separation that influences flux distribution [8] [6].

The requirement for uridine diphosphate arabinopyranose export from the Golgi, cytosolic interconversion, and subsequent uridine diphosphate arabinofuranose import creates a complex transport cycle. The efficiency of this cycle depends on the coordination between mutase activity and transporter function, with the transport step potentially serving as a flux-controlling mechanism [8].

Thermodynamic Driving Forces and Energy Requirements

The thermodynamic driving forces for arabinose cycling are primarily derived from the concentration gradients maintained across the Golgi membrane and the continuous utilization of products. The antiporter mechanism of nucleotide sugar transporters couples the favorable transport of nucleotide monophosphates to the unfavorable transport of nucleotide sugars [12] [13].

The energy requirements for maintaining the cycling system are indirect, relying on the overall cellular energy state through the synthesis and regeneration of nucleotide sugars. The uridine diphosphate arabinopyranose synthesis pathway consumes uridine triphosphate through the sequential action of uridine diphosphate glucose pyrophosphorylase, uridine diphosphate glucose dehydrogenase, uridine diphosphate xylose synthase, and uridine diphosphate xylose 4-epimerase [21] [8].

Regulatory Mechanisms and Feedback Control

The regulation of uridine diphosphate arabinose cycling involves multiple feedback mechanisms that coordinate metabolic flux with cellular demands. The inhibition of arabinose mutases by excess metal ions provides a mechanism for preventing over-activity under high metal conditions [7]. The competitive inhibition of nucleotide sugar transporters by nucleotide monophosphates and diphosphates creates additional regulatory points [13].

The thermodynamic constraints inherent in the system provide intrinsic regulation, as the unfavorable equilibrium prevents excessive accumulation of the furanose form. The continuous removal of products through glycosylation reactions provides the driving force for sustained cycling, linking arabinose metabolism to overall cell wall biosynthesis demands [8] [6].

Constraint TypeParameterValueImpact
ThermodynamicEquilibrium ratio (Pyranose:Furanose)90:10Limits furanose formation
ThermodynamicEquilibrium constant (K)0.11Requires product removal
KineticKm (mutase)0.32-0.45 mMRequires high substrate concentration
KineticMetal requirement40-80 μM Mn²⁺Regulatory control point
TransportKm (transporters)1-10 μMHigh affinity transport
RegulatorypH optimum8.0Environmental sensitivity

XLogP3

-6.3

Dates

Last modified: 07-17-2023

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